N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . This particular compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its unique properties.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-25-15-8-7-13-10(2)11(3)19(24)26-17(13)12(15)4/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
WJFCNNSNZIFICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves several steps. One common method includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with chloroacetic acid to form the intermediate compound, which is then reacted with norvaline under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chromen-7-yl group, using halides or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticoagulant and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The chromen-7-yl group is known to interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives such as:
N-pyridin-2-yl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide: Similar in structure but with a pyridinyl group instead of norvaline.
N,N-dimethyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide: Contains a dimethyl group, leading to different chemical and biological properties.
These similar compounds highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.
Biological Activity
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a novel compound derived from the class of coumarin derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromenone core with various substituents. The molecular formula is , and its structure can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18O5 |
| Molecular Weight | 286.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as topoisomerases, which play a crucial role in DNA replication and transcription.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Properties
Research indicates that coumarin derivatives possess antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent antibacterial activity against various strains of bacteria and fungi .
Cardioprotective Effects
In a recent study involving myocardial infarction models in rats, compounds related to this class were shown to ameliorate heart injury markers and improve cardiac function . The cardioprotective effects were attributed to the compound's ability to reduce oxidative stress and inflammation.
Case Studies
- Myocardial Infarction Model : In a controlled study involving isoproterenol-induced myocardial infarction in rats, the administration of this compound resulted in significant improvements in cardiac biomarkers and histopathological parameters . This suggests potential applications in treating heart diseases.
- Antioxidant Studies : Various in vitro studies have demonstrated the ability of this compound to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing lipid peroxidation levels .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
